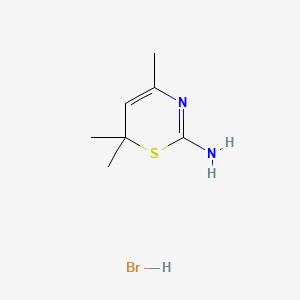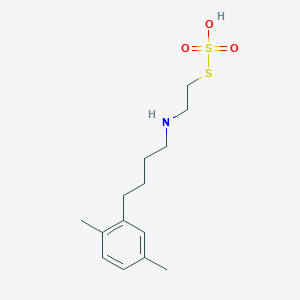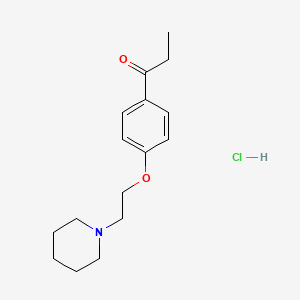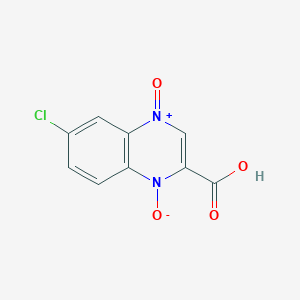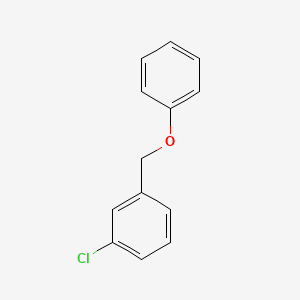
Chloro(hydroxy)oxophosphanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloro(hydroxy)oxophosphanium is a compound that contains phosphorus, chlorine, oxygen, and hydrogen atoms. It is a member of the organophosphorus compounds, which are widely studied due to their diverse applications in various fields such as chemistry, biology, and industry. The unique combination of chlorine, hydroxyl, and oxo groups attached to the phosphorus atom gives this compound distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
Chloro(hydroxy)oxophosphanium can be synthesized through various methods. One common approach involves the reaction of phosphorus trichloride with water, which leads to the formation of phosphorus oxychloride and hydrochloric acid. The phosphorus oxychloride can then be further reacted with water to produce this compound. The reaction conditions typically involve controlled addition of water to avoid excessive hydrolysis and ensure the desired product formation.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using phosphorus trichloride and water. The process is carried out in specialized reactors designed to handle the exothermic nature of the reaction and to control the release of hydrochloric acid. The product is then purified through distillation or other separation techniques to obtain high-purity this compound.
化学反応の分析
Types of Reactions
Chloro(hydroxy)oxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.
Reduction: It can be reduced to form lower oxidation state phosphorus compounds.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to the formation of different organophosphorus compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various organophosphorus compounds depending on the nucleophile used.
科学的研究の応用
Chloro(hydroxy)oxophosphanium has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
作用機序
The mechanism of action of chloro(hydroxy)oxophosphanium involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new compounds. The pathways involved in its reactions include nucleophilic substitution, oxidation-reduction, and coordination with metal ions.
類似化合物との比較
Chloro(hydroxy)oxophosphanium can be compared with other similar organophosphorus compounds such as:
Phosphorus oxychloride: Similar in structure but lacks the hydroxyl group.
Phosphoric acid: Contains three hydroxyl groups instead of one chlorine and one hydroxyl group.
Phosphine oxides: Similar in containing phosphorus and oxygen but differ in the presence of chlorine and hydroxyl groups.
The uniqueness of this compound lies in its specific combination of chlorine, hydroxyl, and oxo groups, which imparts distinct reactivity and applications compared to other organophosphorus compounds.
特性
CAS番号 |
14939-33-4 |
|---|---|
分子式 |
ClHO2P+ |
分子量 |
99.43 g/mol |
IUPAC名 |
chloro-hydroxy-oxophosphanium |
InChI |
InChI=1S/ClO2P/c1-4(2)3/p+1 |
InChIキー |
OSUKSSHOHKZSJC-UHFFFAOYSA-O |
正規SMILES |
O[P+](=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


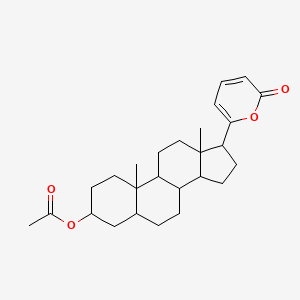

![1H-Spiro[dibenzo[d,f]indole-2,2'-[1,3]dioxolane]](/img/structure/B14704555.png)
![Spiro[2.4]hepta-1,4,6-triene](/img/structure/B14704570.png)

![Phosphine, tris[2-(methylthio)phenyl]-](/img/structure/B14704579.png)
